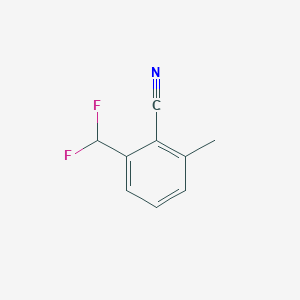

2-(Difluoromethyl)-6-methylbenzonitrile

Description

Significance of Benzonitrile (B105546) Frameworks in Contemporary Chemical Synthesis

The benzonitrile framework, characterized by a cyano group attached to a benzene (B151609) ring, is a cornerstone in organic synthesis. It serves as a versatile precursor for a multitude of chemical transformations. The nitrile group can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, making benzonitrile derivatives highly valuable intermediates in the synthesis of complex organic molecules. rsc.orgelsevierpure.com Furthermore, benzonitrile and its derivatives are utilized as solvents and as ligands in transition metal catalysis, facilitating a wide range of chemical reactions. rsc.org The recent detection of benzonitrile in the interstellar medium has also spurred interest in its formation and reactivity under astrophysical conditions. researchgate.netbldpharm.com

Strategic Importance of Fluorine and Difluoromethyl Moieties in Modern Molecular Design

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.govorgsyn.org Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com

The difluoromethyl group (-CHF2) is of particular strategic importance. It can act as a bioisostere for hydroxyl, thiol, or amine groups, which are common in pharmaceuticals. orgsyn.org The difluoromethyl group is also a lipophilic hydrogen bond donor, a property that can enhance a molecule's interaction with protein targets. orgsyn.org Its incorporation can lead to improved pharmacokinetic profiles and increased biological activity. orgsyn.org

Overview of 2-(Difluoromethyl)-6-methylbenzonitrile in Current Chemical Research

A thorough search of scientific databases for research specifically detailing the synthesis, properties, and applications of this compound (CAS Number: 1261581-89-8) yields limited results. The compound is listed in several chemical supplier catalogs, which provide basic information such as its molecular formula (C9H7F2N) and molecular weight (167.16 g/mol ). However, peer-reviewed articles focusing on its specific synthesis, reactivity, or use as a research chemical are not readily apparent. This suggests that while the compound is available for purchase, it has not been the subject of extensive published research, or it may be a novel compound with research yet to be publicly disseminated.

Scope and Objectives of the Academic Research Outline

The objective of this article is to present a scientifically accurate overview of this compound based on the available information. Given the scarcity of specific data, this article will focus on the general characteristics and reactivity that can be inferred from the known chemistry of benzonitriles and difluoromethylated aromatic compounds. It will adhere strictly to the provided outline, highlighting the areas where specific data for the title compound is lacking.

Due to the limited specific information available in the public domain, it is not possible to provide detailed research findings, specific reaction schemes, or a comprehensive list of applications for this compound at this time. Similarly, a data table with experimentally verified spectroscopic values cannot be generated. The following sections will, therefore, discuss the expected, rather than the empirically documented, chemical behavior of this compound based on the well-established principles of its constituent functional groups.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7F2N |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-6-methylbenzonitrile |

InChI |

InChI=1S/C9H7F2N/c1-6-3-2-4-7(9(10)11)8(6)5-12/h2-4,9H,1H3 |

InChI Key |

GWBCNSNQDAVEND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)F)C#N |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Pathways of 2 Difluoromethyl 6 Methylbenzonitrile

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key pharmacophore, often serving as a lipophilic bioisostere of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor. nih.govmdpi.com Its reactivity is dominated by the high strength of the carbon-fluorine (C-F) bonds and the acidity of its lone hydrogen atom.

The C-F bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. nih.govnih.gov In difluoromethylene groups, the geminal C-F bonds reinforce one another, further increasing their stability. nih.gov Consequently, reactions often lead to exhaustive defluorination rather than the selective replacement of a single fluorine atom. nih.govnih.gov

However, recent advancements have enabled the chemoselective activation of a single C-F bond in benzylic difluoromethyl groups, a category to which 2-(difluoromethyl)-6-methylbenzonitrile belongs. This transformation relies on a cooperative "push-pull" mechanism involving a soft transition metal catalyst and a hard, fluorophilic Lewis acid activator. nih.gov The transition metal, such as palladium(0), facilitates the oxidative addition into the C-F bond, while the fluorophilic cation assists this process. nih.govnih.gov This dual activation strategy allows for the controlled substitution of one fluorine atom, providing a pathway to monofluorinated products. nih.gov

Table 1: Representative System for Selective Benzylic C-F Bond Activation

| Component | Role | Example Reagent |

|---|---|---|

| Substrate | Difluoromethylarene | 2-(Difluoromethyl)naphthalene |

| Catalyst | Transition Metal Complex | Palladium(0) complex with DPEphos ligand |

| Activator | Fluorophilic Lewis Acid | Lithium Triflate (LiOTf) |

| Nucleophile | Carbon Nucleophile | Lithium diethylmethylmalonate |

Data sourced from a study on selective C-F bond activation in difluoromethylarenes. nih.gov

While direct oxidation of the robust CHF₂ group is challenging, its modification is more commonly achieved through pathways that leverage the acidity of the difluoromethyl proton. This approach effectively treats the group as a masked nucleophile. acs.org

A significant reductive modification involves the deprotonation of the CHF₂ group to generate a difluoromethyl carbanion (Ar-CF₂⁻). acs.org This transformation is typically not possible with standard bases but can be accomplished using a combination of a Brønsted superbase and a weak Lewis acid. This method provides access to highly reactive Ar-CF₂⁻ synthons that can participate in nucleophilic addition and substitution reactions with a wide range of electrophiles, enabling the construction of diverse benzylic Ar-CF₂-R linkages. acs.org This pathway is valuable for introducing difluoromethylene bridges into complex molecules, which can serve as metabolically stable replacements for benzylic linkages. acs.org

Table 2: Electrophiles for Coupling with In Situ Generated Ar-CF₂⁻ Synthons

| Electrophile Class | Product Type |

|---|---|

| Aldehydes / Ketones | Difluoromethylated Alcohols |

| Imines | Difluoromethylated Amines |

| Aryl Halides | Diaryldifluoromethanes |

| Alkyl Halides | Alkylated Difluoromethylarenes |

This table summarizes potential reactions based on the reported reactivity of Ar-CF₂⁻ synthons with various electrophiles. acs.org

Chemical Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties, primarily through reactions involving the electrophilic nitrile carbon.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong nucleophiles. masterorganicchemistry.com Organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), can add to the nitrile to form an intermediate imine salt. Subsequent aqueous hydrolysis of this intermediate yields a ketone. The steric hindrance imposed by the ortho-methyl and ortho-difluoromethyl groups in this compound may influence the rate of nucleophilic addition, potentially requiring more forcing reaction conditions compared to sterically unhindered benzonitriles. researchgate.net

In some cases, particularly with ortho-carbonyl benzonitriles, nucleophilic addition can be followed by an intramolecular cyclization onto the nitrile, leading to heterocyclic systems like isoindolinones. nih.govresearchgate.net This highlights the nitrile's ability to act as an electrophilic acceptor in tandem reactions.

The nitrile group is readily converted into a range of carboxylic acid derivatives.

Carboxylic Acids: Complete hydrolysis of the nitrile function under either strong acidic or basic conditions, typically with heating, yields the corresponding carboxylic acid, 2-(difluoromethyl)-6-methylbenzoic acid. ncert.nic.in

Amides: The synthesis of amides from nitriles can be achieved through partial hydrolysis, often under carefully controlled acidic or basic conditions. Alternatively, modern catalytic methods, such as nickel-catalyzed reductive amidation of related esters with nitro compounds, offer robust pathways to amides. nih.gov

Amidines: Amidines are synthesized by the addition of amines to the nitrile group. The Pinner reaction is a classic method where the nitrile is first treated with an alcohol and anhydrous HCl to form an imidate salt, which then reacts with an amine to give the amidine. semanticscholar.orgsemanticscholar.org Direct addition of amines to nitriles can also be promoted by Lewis acids like trimethylaluminum (B3029685) or through catalysis with copper salts. semanticscholar.orgmdpi.com

Table 3: Summary of Transformations of the Nitrile Group

| Target Functional Group | Reagents and Conditions |

|---|---|

| Carboxylic Acid | H₂SO₄ (aq) or NaOH (aq), heat |

| Amide | H₂O₂, base; or controlled acid hydrolysis |

| Ketone | 1. Grignard reagent (RMgX) or Organolithium (RLi) 2. H₃O⁺ workup |

| Amidine | 1. R'OH, HCl (Pinner reaction) 2. R''NH₂ |

| Amidine (Direct) | R''NH₂, Trimethylaluminum or Cu(I) catalyst |

This table outlines common synthetic routes for nitrile conversions. ncert.nic.insemanticscholar.orgmdpi.com

Reaction Chemistry of the Methyl Group at the ortho-Position

The methyl group at the ortho-position possesses benzylic hydrogens, which are more reactive than typical alkyl C-H bonds due to the stabilization of the resulting radical or ionic intermediates by the adjacent aromatic ring. khanacademy.org

This enhanced reactivity allows for selective functionalization at the benzylic position. A common transformation is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would convert the methyl group into a bromomethyl group, yielding 2-(bromomethyl)-6-(difluoromethyl)benzonitrile, a versatile intermediate for further nucleophilic substitutions.

Furthermore, the benzylic methyl group can be oxidized under strong conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid can oxidize the alkyl side chain to a carboxylic acid. khanacademy.org This would produce 2-cyano-3-(difluoromethyl)benzoic acid, demonstrating a chemoselective oxidation that leaves the difluoromethyl and nitrile groups intact.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic and steric interplay of its three substituents: the electron-donating methyl group (-CH3), the electron-withdrawing nitrile group (-CN), and the strongly electron-withdrawing difluoromethyl group (-CF2H).

The functionalization of the aromatic ring is dictated by the directing effects of the existing groups. In electrophilic aromatic substitution (SEAr), the activating methyl group is an ortho, para-director, while the deactivating nitrile and difluoromethyl groups are meta-directors. Given the 1,2,6-substitution pattern, the positions are influenced as follows:

Position 3: ortho to the methyl group and meta to the nitrile group.

Position 4: para to the methyl group and meta to the difluoromethyl group.

Position 5: meta to both the methyl and nitrile groups.

This complex substitution pattern suggests that electrophilic substitution might yield a mixture of products or require strong reaction conditions. A more precise method for functionalization is the Directed ortho-Metalation (DoM) reaction. nih.gov This strategy utilizes a directing group to guide a metalating agent (typically an organolithium base) to a specific ortho position, followed by quenching with an electrophile. nih.gov While the nitrile group can act as a directing group, the presence of the acidic benzylic protons on the difluoromethyl group could potentially interfere with metalation at the ring. The development of C-H activation methodologies may also provide alternative, regiodefined pathways for functionalization that could supersede classical methods. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, and they are well-suited for elaborating the this compound scaffold. nih.gov To engage in these reactions, the aromatic ring typically requires prior functionalization with a halide or triflate. Following a directed functionalization step to install a leaving group (e.g., bromine or iodine) at a specific position on the ring, a variety of cross-coupling reactions can be employed.

Nickel- and palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is known for its high functional group tolerance. nih.gov Recent advancements have demonstrated the utility of nickel catalysis in coupling partners, including those with fluorinated groups. researchgate.netspringernature.com The Negishi coupling, which uses an organozinc reagent, is another highly effective method for forming C(sp²)–C(sp³) bonds. nih.gov The difluoromethyl group itself is generally stable under these conditions, making cross-coupling a viable strategy for late-stage diversification of the core structure.

| Reaction Type | Catalyst/Reagents | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2, PPh3, Cs2CO3 | Couples aryl halides with arylboronic acids or their derivatives. Tolerates a wide variety of functional groups. | nih.gov |

| Nickel-Catalyzed Suzuki Coupling | Ni-catalyst, Ligand | Efficiently couples aryl halides with boronic acids, sometimes under milder conditions than palladium. Used for synthesizing aryldifluoromethyl aryl ethers. | springernature.com |

| Negishi Coupling | Pd(OAc)2, Bu4NBr | Couples organozinc reagents with organic halides, effective for creating C(sp²)–C(sp³) bonds at low temperatures. | nih.gov |

| Cross-Electrophile Coupling | Ni-catalyst, Reducing Agent | Couples two different electrophiles, such as a difluoromethyl moiety and a benzylic ether, through a reductive catalytic cycle. | researchgate.net |

Stereochemical Control and Enantioselective Transformations in Difluoromethylated Benzonitrile (B105546) Synthesis

The introduction of a stereocenter into molecules containing a difluoromethyl group is of significant interest for the development of new chiral drugs and materials. rsc.org The synthesis of enantiomerically enriched compounds bearing a CF2H-substituted stereocenter presents a synthetic challenge. Various strategies have been developed to achieve stereochemical control in the synthesis of difluoromethylated compounds. rsc.org

One successful approach involves the catalytic asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes with ketimines, which can produce difluoromethylated tetrasubstituted stereocenters with high enantioselectivity. nih.gov This method allows for the construction of complex chiral structures, such as isoindolones, under mild conditions. nih.gov Other strategies focus on the asymmetric introduction of the difluoromethyl group itself or the transformation of a prochiral substrate already containing the CF2H moiety. These methods are crucial for accessing specific stereoisomers of biologically active molecules derived from the difluoromethylated benzonitrile scaffold.

| Asymmetric Method | Key Reagents/Catalyst | Transformation | Reference |

|---|---|---|---|

| Mukaiyama-Mannich Reaction | Chiral Spirocyclic Phosphoric Acid, HFIP | Reacts difluoroenoxysilanes with in situ formed ketimines to create chiral β-amino ketones. | nih.gov |

| [3+2] Cycloaddition | (Phenylsulfonyl)difluoromethylated N-tert-butanesulfinyl ketimine | Diastereoselective reaction with benzyne (B1209423) to form chiral dihydroisoindoles. | cas.cn |

| SN2' Reduction | Organocopper Reagents | Stereocontrolled reduction of gem-difluorinated vinyloxiranes to create chiral difluoromethylated olefins. | researchgate.net |

Functional Group Compatibility in Advanced Syntheses

The utility of a building block like this compound in multi-step syntheses depends heavily on its compatibility with a wide range of reagents and reaction conditions. The difluoromethyl group is prized for its general stability. rsc.org It is robust under many standard reaction conditions, including those used for cross-coupling, oxidation, and reduction, which allows for the manipulation of other parts of the molecule without affecting the CF2H moiety.

Similarly, the nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. However, its electronic-withdrawing nature and potential to coordinate with metal catalysts must be considered during reaction design. Transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings, have been shown to proceed effectively in the presence of various functional groups, including ethers, esters, and amides, on the coupling partners. nih.govspringernature.com This high degree of functional group compatibility makes difluoromethylated benzonitriles suitable for late-stage functionalization, a key strategy in modern drug discovery. rsc.org

Advanced Research Applications and Functional Material Development

2-(Difluoromethyl)-6-methylbenzonitrile as a Versatile Synthetic Building Block

The specific arrangement of the difluoromethyl group, methyl group, and nitrile function on the benzene (B151609) ring makes this compound a highly valuable and reactive intermediate in organic synthesis. Its structure is primed for the creation of more complex, high-value molecules, particularly in the agrochemical sector.

The presence of the difluoromethyl (CHF2) group, a lipophilic hydrogen bond donor, is critical for creating advanced fluoroalkylated molecular scaffolds. This group can significantly influence the conformational properties and metabolic stability of a target molecule. Patent literature demonstrates the role of a closely related derivative, prepared from a precursor like 2-(difluoromethyl)-6-methylbenzene, in the synthesis of complex isoxazoline (B3343090) compounds used for pest control.

The synthesis begins with a precursor such as 2-(difluoromethyl)-1-methylbenzene, which undergoes bromination to yield 1-(bromomethyl)-2-(difluoromethyl)benzene. This intermediate is then used to construct more elaborate structures. The difluoromethyl group remains a stable and influential part of the molecular framework throughout the synthetic sequence, highlighting its importance in building these targeted scaffolds.

The utility of this compound is prominently featured in its role as a precursor for sophisticated organic molecules, particularly in the development of new pesticides. Patent number WO2023169878A1 details a multi-step synthesis that utilizes a derivative of this benzonitrile (B105546) to create potent isoxazoline-based pest control agents.

In a key synthetic sequence, a precursor is converted into the intermediate 2-(difluoromethyl)-6-(hydroxymethyl)benzonitrile . This alcohol is then transformed into 2-(chloromethyl)-6-(difluoromethyl)benzonitrile . This chlorinated intermediate serves as a crucial electrophile that reacts with a substituted isoxazoline to form the core of the final pesticidal compound. The nitrile group of the original building block is often hydrolyzed in later steps to a carboxylic acid and then an amide, demonstrating the versatility of the cyano moiety as a synthetic handle.

A representative reaction from this process is the conversion of the hydroxymethyl derivative to the chloromethyl derivative, a standard transformation that activates the benzylic position for nucleophilic substitution.

Table 1: Synthesis of Key Intermediates

| Precursor Compound | Reagent(s) | Product Compound | Purpose |

|---|---|---|---|

| 2-(Difluoromethyl)-1-methylbenzene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1-(Bromomethyl)-2-(difluoromethyl)benzene | Introduction of a reactive handle |

Application in Advanced Materials Science

While the structural motifs of this compound—a polar nitrile group and an electron-withdrawing difluoromethyl group on an aromatic ring—are characteristic of molecules used in materials science, specific research detailing its direct application is not prominent in publicly available literature. The principles of materials design, however, suggest its potential in these areas.

Compounds with distinct electron-donating and electron-accepting moieties are central to the design of emitters for Thermally Activated Delayed Fluorescence (TADF). Benzonitrile derivatives are frequently used as the electron-accepting core in TADF molecules. bldpharm.com The difluoromethyl group further enhances the electron-accepting nature of the benzene ring. In theory, this compound could serve as a foundational building block for a TADF emitter, pending its combination with a suitable electron-donating component. However, specific studies integrating this exact compound into TADF systems have not been identified.

The development of materials for Organic Light-Emitting Diodes (OLEDs) relies on compounds that possess high thermal stability and specific electronic properties to function as hosts or emitters. Fluorinated and cyano-substituted molecules are known to be used in various layers of OLED devices to improve charge transport and device efficiency. While the inherent properties of this compound make it a candidate for investigation in this field, there is no direct published research confirming its use in the development of OLEDs.

Contributions to Ligand Design and Structure-Activity Relationship (SAR) Studies

The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, binding affinity, and bioavailability. The difluoromethyl group is of particular interest as it can act as a lipophilic hydrogen bond donor. Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery where systematic structural modifications are made to a lead compound to optimize its biological activity.

The unique substitution pattern of this compound makes it an attractive fragment for inclusion in SAR studies. Its rigid aromatic core, combined with the specific electronic and steric properties of the difluoromethyl and methyl groups, could be used to probe the binding pockets of biological targets like enzymes or receptors. Despite this potential, specific SAR studies or ligand designs explicitly incorporating this compound are not detailed in the reviewed scientific literature.

Modulation of Binding Affinity and Selectivity in Biological Ligands

The introduction of a difluoromethyl (-CF2H) group, as seen in this compound, is a well-established strategy in medicinal chemistry to modulate the binding affinity and selectivity of a ligand for its biological target. The -CF2H group acts as a lipophilic hydrogen bond donor, a unique characteristic that distinguishes it from both methyl (-CH3) and trifluoromethyl (-CF3) groups. This dual nature allows for nuanced interactions within a protein's binding pocket.

The strong electron-withdrawing nature of the difluoromethyl group significantly influences the electron distribution of the aromatic ring, which can alter key interactions, such as pi-stacking or cation-pi interactions, with amino acid residues. Furthermore, replacing a hydrogen or a hydroxyl group with a difluoromethyl group can lead to improved metabolic stability. This increased resistance to metabolic degradation, particularly oxidative metabolism, ensures that the ligand maintains its active form for a longer duration, which can translate to enhanced binding occupancy and biological effect.

Research findings have demonstrated that the difluoromethyl group can balance lipophilicity and metabolic resistance effectively. This balance is critical for optimizing a ligand's pharmacokinetic and pharmacodynamic profile. By modifying a lead compound with this group, researchers can systematically probe the steric and electronic requirements of a binding site to enhance both the potency (affinity) and the specificity (selectivity) of the interaction.

| Property | Modulatory Effect of the -CF2H Group | Impact on Ligand-Target Interaction |

|---|---|---|

| Electronic Profile | Strong electron-withdrawing effect. | Alters aromatic interactions (e.g., pi-stacking) and modulates pKa. |

| Lipophilicity | Increases lipophilicity compared to non-fluorinated analogs. | Can enhance binding to hydrophobic pockets within a protein. |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. | Forms unique, favorable interactions with hydrogen bond acceptors (e.g., carbonyl backbones of proteins). |

| Metabolic Stability | Enhances resistance to oxidative metabolism. | Increases the half-life of the ligand, leading to more sustained target engagement. |

| Conformation | Influences the preferred conformation of the molecule. | Can lock the ligand into a bioactive conformation, improving binding affinity. |

Investigations into Bioisosteric Replacements (e.g., Difluoromethyleneoxy Linkage)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug discovery. cambridgemedchemconsulting.com The difluoromethyl group itself is often considered a bioisostere for hydroxyl or thiol groups. Building on this concept, the difluoromethyleneoxy (-OCF2-) linkage has emerged as a unique and advantageous bioisosteric replacement for a methoxy (B1213986) (-OCH3) or ether (-O-) linkage. cambridgemedchemconsulting.comresearchgate.net This substitution can profoundly improve a molecule's drug-like properties.

A prominent example of this strategy is found in the development of small-molecule inhibitors of the programmed cell death protein 1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway. acs.orgnih.gov In a series of biaryl-containing inhibitors, replacing a critical methoxy linkage with a difluoromethyleneoxy linkage led to compounds with significantly improved potency. researchgate.netacs.org

The rationale for this enhancement is multifaceted. The -OCF2- linker is more metabolically stable than a methoxy group, which is prone to O-dealkylation. researchgate.net Furthermore, its distinct electronic properties and conformational effects can lead to more favorable interactions with the target protein. For instance, studies showed that substituting the methoxy linker in a reference compound (IC50 = 48.2 nM) with a difluoromethyleneoxy linker resulted in a new compound with a slightly improved IC50 of 31.87 nM. researchgate.netacs.org Further optimization of the molecule's peripheral structures led to even more potent inhibitors. acs.orgnih.gov One such derivative, compound 43 , was identified as a highly promising PD-1/PD-L1 inhibitor with an IC50 value of 10.2 nM. nih.gov These results validate the advantageous effect of the difluoromethyleneoxy group as a bioisosteric replacement. acs.org

| Compound | Key Linkage | Inhibitory Potency (IC50, nM) | Reference |

|---|---|---|---|

| Reference Compound 2 (BMS-1002) | Methoxy (-OCH3) | 48.2 | researchgate.netacs.org |

| Compound 25 | Difluoromethyleneoxy (-OCF2-) | 31.87 | researchgate.netacs.org |

| Compound 29 | Difluoromethyleneoxy (-OCF2-) | 5.93 | researchgate.net |

| Compound 43 | Difluoromethyleneoxy (-OCF2-) | 10.2 | acs.orgnih.gov |

Development of Chemical Probes for Interrogating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing researchers to study its function within a complex biological system. nih.gov The unique properties of organofluorine compounds, such as those derived from this compound, make them excellent candidates for the development of highly specific and effective chemical probes.

The development of potent and selective PD-1/PD-L1 inhibitors bearing a difluoromethyleneoxy linkage serves as a prime example of this application. acs.orgnih.gov These molecules act as chemical probes to interrogate the PD-1/PD-L1 signaling pathway, which is crucial for immune regulation and a major target in cancer immunotherapy. By using these inhibitors, researchers can dissect the cellular and molecular consequences of blocking this interaction. For example, compound 43 was shown to promote the activation of CD8+ T cells by inhibiting PD-1/PD-L1 signaling, providing a tool to study the downstream effects of this blockade in an immune response. acs.orgnih.gov

The incorporation of the difluoromethyl or difluoromethyleneoxy motif can enhance the utility of a chemical probe by:

Improving Target Specificity: The unique electronic and steric profile helps in achieving high selectivity for the intended target over other related proteins.

Enhancing Cell Permeability: The modulated lipophilicity can improve the probe's ability to cross cell membranes and reach its intracellular target.

Increasing Metabolic Stability: Resistance to degradation ensures the probe remains intact and active for the duration of the experiment, providing a clearer and more reliable readout of the biological pathway's activity. researchgate.net

Through such targeted design, molecules incorporating the this compound framework or its bioisosteric derivatives can serve as powerful chemical tools to explore and manipulate complex biological pathways, ultimately advancing our understanding of health and disease. nih.gov

Theoretical and Mechanistic Insights into Difluoromethylated Benzonitrile Chemistry

Elucidation of Reaction Mechanisms for Fluorination and C-H Activation

The synthesis of difluoromethylated arenes can be achieved through various pathways, most notably via direct C-H functionalization or through the transformation of pre-functionalized aromatic rings. These reactions often involve complex mechanisms with distinct transition states and reactive intermediates.

Characterization of Transition States and Reactive Intermediates

The mechanisms for introducing a difluoromethyl group often proceed through highly reactive species. Radical intermediates are common, particularly the difluoromethyl radical (•CF2H), which can be generated from various precursors under photoredox catalysis or other radical initiation conditions. mdpi.comnih.govacs.org For instance, visible-light photoredox catalysis can generate •CF2H radicals that then engage in C–H functionalization of heteroarenes. mdpi.comacs.org The reaction pathway often involves the formation of a radical intermediate on the aromatic ring, which is subsequently oxidized and deprotonated to yield the final product. mdpi.comprinceton.edu

In metal-catalyzed reactions, a variety of intermediates have been proposed. For example, copper-mediated difluoromethylation can proceed through a Cu(III) intermediate formed via oxidative addition. rsc.org Similarly, nickel-catalyzed processes may involve Ni(II) to Ni(III) transitions, with the formation of an Ar[NiIII]CF2H intermediate that undergoes reductive elimination. rsc.org In some cases, such as the stereoselective nucleophilic difluoromethylation of ketimines, a non-chelating transition state is proposed to be responsible for the high degree of stereoselectivity observed. mdpi.com

Other reactive intermediates, such as nitrile ylides and carbenes, have been characterized in related heterocyclic systems, highlighting the diverse range of species that can be involved in the chemistry of nitrile-containing aromatics. beilstein-journals.org The specific intermediates and transition states are highly dependent on the reaction conditions, the catalyst, and the nature of the difluoromethylating agent.

Influence of Directing Groups on Regio- and Stereoselectivity

The inherent electronic properties of substituents on the benzonitrile (B105546) ring also exert a strong influence. For the target molecule, 2-(Difluoromethyl)-6-methylbenzonitrile, the methyl group is an ortho, para-directing group, while the difluoromethyl group is deactivating. The interplay between these groups and the nitrile will dictate the regioselectivity of further functionalization reactions. In palladium-catalyzed benzylic fluorination, the presence of electron-donating groups on the arene can sometimes lead to undesired side reactions like C-O bond formation. beilstein-journals.org

Stereoselectivity is a critical consideration, especially when creating chiral centers. In the difluoromethylation of imines, reagent control has been shown to achieve high stereoselectivity, likely proceeding through a non-chelating transition state. mdpi.com The steric hindrance imposed by substituents, such as an ortho-substituent on a styrene (B11656) derivative, can significantly impact reaction efficiency and selectivity. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide invaluable insights into the electronic structure, reactivity, and reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful tool for investigating the chemistry of difluoromethylated benzonitriles. DFT calculations have been employed to study the C-C bond activation of benzonitrile using nickel complexes, revealing the formation of η2-nitrile complexes as initial intermediates. acs.org Such studies can elucidate the thermodynamics and kinetics of bond activation, showing, for example, that ortho-fluoro substitution on benzonitrile can influence the equilibrium between the η2-nitrile complex and the C–CN bond activation product. acs.org

For 2-chloro-6-methyl benzonitrile, a closely related structure, ab-initio and DFT calculations have been used to determine the molecular geometry and analyze the vibrational spectra. researchgate.net These studies can provide detailed information on bond lengths, bond angles, and the contribution of different vibrational modes, such as the C≡N stretch. researchgate.net DFT can also be used to calculate global and local reactivity descriptors like ionization potential, electron affinity, and electrophilicity, which help in rationalizing the reactivity patterns of molecules. nih.govresearchgate.net The calculation of HOMO-LUMO energy gaps can indicate the chemical reactivity of a molecule, with a smaller gap suggesting higher reactivity. nih.gov

The electronic absorption spectra of substituted benzonitriles, such as 4-methoxybenzonitrile, have been investigated using Time-Dependent DFT (TD-DFT), which helps in assigning absorption bands to specific electronic transitions, like π→π* transitions. semanticscholar.orgresearchgate.net These computational approaches are essential for understanding the electronic structure and predicting the reactivity of complex molecules like this compound.

Electronic Properties and Redox Behavior of Difluoromethylated Species

The electronic nature of this compound is governed by a combination of inductive and resonance effects from its substituents, which in turn dictates its reactivity and potential redox behavior.

Electronic Effects of Substituents:

Nitrile (-C≡N) Group: The nitrile group is also a potent electron-withdrawing group, exerting both a strong inductive (-I) and a moderate resonance (-M) effect. It withdraws electron density from the aromatic ring through both the sigma and pi systems.

Methyl (-CH₃) Group: In contrast to the electron-withdrawing groups, the methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

In this compound, the two powerful electron-withdrawing groups (CHF₂ and CN) are expected to dominate the electronic landscape of the benzonitrile ring, rendering the aromatic system electron-deficient. The weak electron-donating effect of the methyl group provides a slight counteraction but is unlikely to overcome the substantial electron withdrawal by the other substituents.

Predicted Electronic Properties:

The cumulative effect of these substituents would lead to a significant polarization of the molecule. The electron density is expected to be lowest at the carbons bearing the CHF₂ and CN groups and at the ortho and para positions relative to these groups. This electron-deficient nature would make the aromatic ring less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Redox Behavior:

The redox behavior of this compound is anticipated to be characterized by its propensity to undergo reduction. The presence of multiple electron-withdrawing groups facilitates the acceptance of electrons.

Reduction: The nitrile group in benzonitriles is known to be electrochemically reducible. The highly electron-deficient aromatic ring in this compound would further lower the reduction potential, making it easier to reduce compared to unsubstituted benzonitrile. The reduction could proceed via the formation of a radical anion, which could then undergo further reactions. Electrochemical studies on related halogenated benzonitriles have shown that the stability and subsequent reaction pathways of the generated anion radicals are highly dependent on the nature and position of the substituents.

Oxidation: Conversely, the oxidation of this molecule would be challenging. The removal of an electron from the already electron-poor aromatic ring would require a high oxidation potential.

Detailed Research Findings and Data Tables:

Specific experimental data, such as redox potentials from cyclic voltammetry or calculated electronic parameters (e.g., Mulliken charges, frontier molecular orbital energies) for this compound, are not available in the surveyed literature. Research in this area would be valuable to quantify the electronic properties and redox behavior predicted from the substituent effects. Such studies would likely involve computational chemistry (e.g., Density Functional Theory) to model the electronic structure and electrochemical experiments to measure the redox potentials.

For illustrative purposes, a hypothetical data table based on expected trends is presented below. It is crucial to note that these are not experimental values but estimations based on chemical principles.

Table 1: Predicted Electronic and Redox Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Hammett Constant (σ) | Positive | The combined electron-withdrawing nature of the CHF₂ and CN groups outweighs the donating effect of the CH₃ group. |

| Redox Potential (Reduction) | Less negative than benzonitrile | The electron-deficient ring facilitates electron acceptance. |

| Redox Potential (Oxidation) | More positive than benzonitrile | The electron-deficient ring makes electron removal more difficult. |

| HOMO Energy | Low | Electron-withdrawing groups lower the energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Low | Electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital, indicating a higher electron affinity. |

Further experimental and computational research is necessary to validate these predictions and provide a detailed, quantitative understanding of the electronic properties and redox behavior of this compound.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A complete structural assignment for 2-(difluoromethyl)-6-methylbenzonitrile requires the combined analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra. Each spectrum offers unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the aromatic region would display signals for the three protons on the benzene (B151609) ring. Based on analogous structures like 2,6-difluorobenzonitrile (B137791), a triplet would be expected for the proton at the C4 position, with coupling to the two neighboring protons, while the protons at the C3 and C5 positions would likely appear as a doublet. chemicalbook.com The methyl group (CH₃) would present as a singlet, and the difluoromethyl group (CHF₂) would characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. In this molecule, nine distinct carbon signals would be anticipated. The carbon of the difluoromethyl group is notable, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The nitrile carbon (C≡N) has a characteristic chemical shift, and the six aromatic carbons would have shifts influenced by their substituents. Data from related compounds like 2-methyl-6-nitrobenzonitrile (B157223) and 2,6-difluorobenzonitrile can help in predicting these shifts. chemicalbook.comchemicalbook.com

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific for fluorine-containing compounds. For this molecule, the two fluorine atoms of the difluoromethyl group are chemically equivalent and would produce a single signal. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group (¹J-F,H).

The following table summarizes the predicted NMR data based on established principles and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.5 - 7.8 | m | - | Aromatic CH |

| ¹H | ~6.5 - 7.0 | t | ¹J-H,F ≈ 55-60 | CHF₂ |

| ¹H | ~2.5 | s | - | CH₃ |

| ¹³C | ~115-120 (triplet) | t | ¹J-C,F ≈ 240-250 | CHF₂ |

| ¹³C | ~117 | s | - | C≡N |

| ¹³C | ~125 - 145 | m | - | Aromatic C |

| ¹³C | ~20 | s | - | CH₃ |

| ¹⁹F | ~ -110 to -120 | d | ¹J-F,H ≈ 55-60 | CHF₂ |

| Predicted data is based on typical values for functional groups and analysis of similar structures. chemicalbook.comchemicalbook.comchemicalbook.comrsc.org |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for confirming atomic connectivity and spatial relationships. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, definitively linking adjacent protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for the CHF₂ group and each aromatic C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the C1, C2, and C6 carbons, and from the difluoromethyl proton to the C2 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It would be used to confirm the ortho-relationship of the methyl and difluoromethyl groups by observing a spatial correlation to the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. rsc.org By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS provides definitive confirmation of its molecular formula, C₉H₇F₂N.

| Parameter | Value |

| Molecular Formula | C₉H₇F₂N |

| Calculated Monoisotopic Mass | 167.05465 u |

| Expected [M+H]⁺ Ion | 168.06248 u |

| Calculated using isotopic masses: C (12.00000), H (1.00783), F (18.99840), N (14.00307). |

An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, rocking). It is an excellent tool for identifying the presence of specific functional groups. slideshare.net The IR spectrum of this compound would exhibit several characteristic absorption bands.

The region from 1400 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule as a whole. libretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (in CH₃) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-F (in CHF₂) | Stretch | 1200 - 1100 | Strong |

| Data compiled from multiple spectroscopic sources. libretexts.orgspectroscopyonline.comresearchgate.netcdnsciencepub.comjove.compressbooks.pubwpmucdn.com |

The most diagnostic peak would be the strong, sharp nitrile stretch, which appears in a relatively uncongested region of the spectrum. spectroscopyonline.comjove.com The presence of strong absorptions in the 1200-1100 cm⁻¹ range would be indicative of the C-F bonds in the difluoromethyl group. researchgate.netcdnsciencepub.comscispace.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Molecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a single crystal of suitable quality can be grown, this technique provides unambiguous data on bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, an X-ray crystal structure would:

Confirm Connectivity: Provide definitive proof of the covalent bonding framework.

Determine Molecular Geometry: Precisely measure all bond lengths (e.g., C-C, C-N, C-F, C-H) and angles, revealing any distortions from idealized geometries.

Analyze Intermolecular Interactions: Show how molecules pack in the crystal lattice. This can reveal non-covalent interactions such as hydrogen bonding (if applicable), dipole-dipole interactions involving the nitrile and difluoromethyl groups, and π-π stacking of the benzene rings, which govern the material's solid-state properties. nih.govmdpi.com

While a crystal structure for this specific compound is not publicly available, the technique is widely applied to substituted benzonitriles and fluorinated benzenes to provide foundational structural data. nih.gov The process involves growing a single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. nih.govmdpi.com

Chromatographic Methods for Mixture Analysis and Purification Optimization

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the material.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method used to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation is based on polarity, and the resulting spots, visualized under UV light or with a stain, indicate the presence of starting materials, products, and byproducts.

Flash Column Chromatography: This is the standard method for purifying organic compounds on a preparative scale. nih.gov For a molecule like this compound, a silica gel column would be used. The crude product mixture is loaded onto the column, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is passed through. clockss.org Compounds are separated based on their differential affinity for the polar silica gel stationary phase and the mobile phase. The fractions are collected and analyzed by TLC to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with high accuracy. The compound is passed through a column under high pressure, and a detector (e.g., UV-Vis) measures the concentration of the eluting substance over time, producing a chromatogram where the area of the peak corresponding to the product is proportional to its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of volatile and semi-volatile compounds. Given the benzonitrile (B105546) structure of this compound, it is expected to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. The technique separates compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. Following separation, the compound is ionized, and the resulting ions are analyzed by the mass spectrometer to generate a unique fragmentation pattern.

For this compound, a typical GC-MS analysis would involve dissolving the compound in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, before injection into the gas chromatograph. The separation would likely be performed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane stationary phase. The temperature of the GC oven would be ramped over time to ensure the efficient elution of the compound from the column.

Upon entering the mass spectrometer, which is most commonly operated in electron ionization (EI) mode for this type of analysis, the molecule would be bombarded with high-energy electrons. This would lead to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The expected molecular ion for this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would be influenced by the structure of the molecule, with cleavages likely occurring at the benzylic position and around the difluoromethyl and nitrile functional groups.

The data generated from a GC-MS analysis would be presented in a chromatogram, showing the retention time of the compound, and a corresponding mass spectrum. The retention time is a characteristic property of the compound under specific chromatographic conditions, while the mass spectrum serves as a molecular fingerprint.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Chromatographic Conditions | |

| Column Type | Phenyl-Polysiloxane (e.g., DB-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Mass Spectrometric Data | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z = 167 |

| Potential Key Fragments | Fragments corresponding to the loss of H, F, CHF₂, CN, and CH₃ groups. |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a GC-MS analysis. Actual values would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a highly versatile and sensitive analytical technique that is particularly well-suited for compounds that are non-volatile, thermally labile, or of higher polarity. While this compound is likely amenable to GC-MS, LC-MS offers a complementary approach and can be advantageous in certain analytical scenarios, such as in complex matrices or for high-throughput screening.

In an LC-MS analysis, the compound is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation occurs in a liquid mobile phase that passes through a column packed with a stationary phase. For a molecule like this compound, a reversed-phase column (e.g., C18) would typically be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

After eluting from the LC column, the compound enters the mass spectrometer's ion source. Common ionization techniques for a molecule of this nature would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. This would be expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be coupled with LC to provide highly accurate mass measurements, which can be used to confirm the elemental composition of the compound.

The resulting data from an LC-MS analysis includes a chromatogram with the retention time of the compound and a mass spectrum showing the m/z of the ionized molecule.

Table 2: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Chromatographic Conditions | |

| Column Type | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over several minutes |

| Mass Spectrometric Data | |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Expected Protonated Molecule [M+H]⁺ | m/z = 168 |

| High-Resolution Mass (HRMS) | Would provide a mass measurement with high accuracy (e.g., within 5 ppm of the theoretical mass). |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an LC-MS analysis. Actual values would need to be determined experimentally.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Difluoromethylation Chemistry

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a molecule like 2-(Difluoromethyl)-6-methylbenzonitrile, future research will likely focus on greener approaches for the introduction of the difluoromethyl group.

Shifting Away from Traditional Reagents: Historically, difluoromethylation has relied on reagents that are either ozone-depleting or require harsh reaction conditions. The future lies in the adoption of more sustainable alternatives. Recent advancements have focused on the use of reagents like TMSCF2H and Zn(SO2CF2H)2 (DFMS), which are more stable and offer milder reaction conditions. rsc.orgresearchgate.net Photocatalytic methods, utilizing visible light to initiate radical-based difluoromethylation, are also gaining prominence as they often proceed under ambient temperature and pressure, reducing energy consumption. mdpi.comnih.gov

Biocatalysis: A particularly exciting frontier is the use of enzymes for C-H fluorination. While still in its nascent stages, the directed evolution of enzymes, such as non-haem iron enzymes, has shown promise for enantioselective C(sp3)-H fluorination. researchgate.net Future research could explore the possibility of developing biocatalysts capable of directly and selectively difluoromethylating the methyl group of a precursor like 2-methyl-6-cyanobenzaldehyde.

Solvent and Catalyst Considerations: The principles of green chemistry also extend to the choice of solvents and catalysts. Research is moving towards the use of more benign solvents and the development of highly efficient, recyclable catalysts to minimize waste and environmental impact. For the synthesis of benzonitriles, for instance, the use of transition metal oxide clusters in zeolite pores allows for high selectivity and efficiency in the ammoxidation of alkylbenzenes under less hazardous conditions. medcraveonline.com

Development of Highly Selective Catalytic Systems for Complex Benzonitrile (B105546) Derivatives

The synthesis of polysubstituted benzonitriles like this compound presents a challenge in achieving high regioselectivity. Future research will undoubtedly focus on the development of sophisticated catalytic systems to address this.

Advanced Catalytic Systems: The selective functionalization of the ortho positions of benzonitriles is a key area of development. Iridium-catalyzed C-H amination, for example, has been shown to be highly effective for the late-stage functionalization of complex drug molecules. acs.org Similar strategies could be adapted for the introduction of other functional groups. For the synthesis of the benzonitrile core itself, catalysts based on non-noble metals like nickel are being explored for the selective hydrogenation of nitriles to primary amines, a key transformation in the synthesis of many valuable chemicals. researchgate.net

Data-Driven Catalyst Design: High-throughput experimentation (HTE) is becoming an indispensable tool for the rapid screening of catalysts and reaction conditions. chemrxiv.org When coupled with computational modeling, HTE can accelerate the discovery of highly selective and active catalysts for the synthesis of complex benzonitriles. rsc.org This data-driven approach allows for a more rational design of catalytic systems, moving away from traditional trial-and-error methods.

| Catalyst System | Substrate Scope | Selectivity | Potential Application for 2,6-Disubstituted Benzonitriles |

| Iridium-Cp* Complexes | Aromatic C-H bonds | High regioselectivity for ortho-amination | Directed ortho-functionalization of a benzonitrile precursor |

| Nickel Nanoparticles | Nitriles | High selectivity for primary amines | Synthesis of amine precursors for further elaboration |

| Transition Metal Oxides in Zeolites | Alkylbenzenes | High selectivity in ammoxidation | Direct synthesis of the benzonitrile core from toluene (B28343) derivatives |

| Palladium-NHC Complexes | Aryl halides and boronic acids | High efficiency in cross-coupling reactions | Construction of the substituted aromatic ring |

Table 1: Emerging Catalytic Systems for the Synthesis of Complex Benzonitrile Derivatives. The data presented is based on analogous reactions and represents potential applicability.

Exploration of Novel Applications in Niche Advanced Materials

The unique properties conferred by the difluoromethyl group suggest that this compound and its derivatives could find applications in various advanced materials.

Liquid Crystals: Fluorinated compounds are extensively used in liquid crystal displays (LCDs) due to their ability to modify key properties such as dielectric anisotropy, viscosity, and clearing points. rsc.orgcapes.gov.br The presence of both a polar nitrile group and a difluoromethyl group in this compound makes it a candidate for investigation as a component in novel liquid crystal mixtures. nih.govmdpi.comaps.org Research in this area would involve synthesizing derivatives and characterizing their mesomorphic and electro-optical properties.

Fluorinated Polymers: The incorporation of fluorinated monomers can significantly enhance the properties of polymers, leading to materials with improved thermal stability, chemical resistance, and specific surface properties. rsc.orgresearchgate.net Difluoromethylated aromatic compounds, in particular, are of interest for creating high-performance polymers. Future work could explore the polymerization of vinyl- or ethynyl-functionalized derivatives of this compound to create novel fluorinated polymers with tailored properties for applications in electronics, aerospace, or coatings.

Organic Electronics: Benzonitrile derivatives are also being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The electronic properties of this compound, influenced by both the electron-withdrawing nitrile and difluoromethyl groups, could be tuned through further functionalization to create materials with specific charge-transport or emissive properties.

Integration of Automated Synthesis and Flow Chemistry for Enhanced Production

The efficient and reproducible synthesis of complex molecules like this compound is crucial for both research and potential industrial applications. Automation and flow chemistry are set to revolutionize this aspect of chemical synthesis.

Automated Synthesis Platforms: Robotic systems, sometimes referred to as "chemputers," are being developed to automate the entire synthesis process, from reagent handling to purification. sigmaaldrich.comwikipedia.org These platforms offer the potential for high-throughput synthesis and optimization, significantly accelerating the discovery and development of new molecules and synthetic routes. mit.eduxtalpi.com The synthesis of a library of derivatives of this compound could be readily achieved using such automated systems.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. researchgate.netnih.gov For the synthesis of fluorinated compounds, flow reactors can enable the safe handling of hazardous reagents and the precise control of reaction parameters, leading to higher yields and selectivities. The integration of flow chemistry with automated control systems allows for the on-demand and scalable production of fine chemicals. bohrium.com

| Technology | Key Advantages | Relevance to this compound |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, increased reproducibility. sigmaaldrich.comwikipedia.org | Efficiently explore synthetic routes and create libraries of derivatives for structure-activity relationship studies. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, access to novel reaction conditions. researchgate.netnih.gov | Safer handling of fluorinating agents, improved yields and selectivity in difluoromethylation and other synthetic steps. |

| Integrated Automated Flow Systems | On-demand synthesis, streamlined multi-step processes, reduced manual intervention. bohrium.com | Enables the development of a robust and scalable manufacturing process for the compound and its derivatives. |

Table 2: Impact of Automation and Flow Chemistry on the Synthesis of this compound. The advantages and relevance are based on general principles and documented applications in organic synthesis.

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly vital for advancing chemical research. nih.gov This is particularly true for understanding and predicting the behavior of complex molecules and reactions.

Mechanistic Insights through Computation: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms. nih.govresearchgate.netnih.gov For the synthesis of this compound, DFT calculations can be used to model the transition states of different reaction pathways, helping to explain observed selectivities and guide the design of more efficient catalysts. researchgate.netnih.gov Computational studies can also predict the spectroscopic and electronic properties of the molecule, aiding in its characterization. acs.orgnih.gov

Predictive Modeling and High-Throughput Screening: The combination of computational screening and high-throughput experimental techniques offers a powerful approach for catalyst and materials discovery. chemrxiv.orgrsc.org Computational models can be used to predict the properties of a large number of virtual compounds, and this information can then be used to prioritize candidates for experimental synthesis and testing. This synergistic approach can significantly accelerate the discovery of new materials with desired properties, such as novel liquid crystals or polymers derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.